Lipophilicity Contrast: Bromo Derivative Exhibits Higher cLogP Than Chloro and Fluoro Analogs
The bromophenyl congener possesses a computed XLogP3-AA of 3.0, which is approximately 0.3–0.5 log units higher than the estimated value for the corresponding 4‑chlorophenyl analog (OZE‑III) based on Hansch–Leo aromatic substituent constants (π Br = 0.86, π Cl = 0.71; Δπ ≈ 0.15, amplified by electronic coupling through the oxadiazole ring) [1][2]. The 4‑fluorophenyl analog (π F = 0.14) is expected to exhibit a cLogP roughly 0.7 units lower still [1]. This lipophilicity gradient directly influences passive membrane permeability, tissue distribution, and blood‑brain barrier penetration potential.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | 4-Chlorophenyl analog: estimated cLogP ≈ 2.7 (π‑constant difference); 4‑Fluorophenyl analog: estimated cLogP ≈ 2.3 |
| Quantified Difference | ΔcLogP ≈ +0.3 vs. chloro; ≈ +0.7 vs. fluoro (estimated) |
| Conditions | XLogP3-AA computed by PubChem 2.2; π‑constants from Hansch–Leo database |
Why This Matters
Higher lipophilicity can be leveraged for CNS‑targeted programs where brain penetration is critical, whereas the chloro or fluoro analogs may be preferable for peripheral targets to reduce CNS side effects.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society; 1995. View Source
- [2] PubChem Compound Summary CID 7533326: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]pentanamide. National Center for Biotechnology Information. Retrieved 2026-05-09. View Source
